molecular formula CuH14N4O2 B1144173 Tetraamminecopper(2+) dihydroxide CAS No. 17500-49-1

Tetraamminecopper(2+) dihydroxide

Cat. No.: B1144173
CAS No.: 17500-49-1
M. Wt: 165.68276
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraamminecopper(2+) dihydroxide, commonly known as Schweizer's reagent, is a coordination compound with the formula Cu(NH₃)₄₂. It is renowned for its ability to dissolve cellulose, a property critical to the production of rayon and other semisynthetic fibers . The complex consists of a central Cu²⁺ ion coordinated by four ammonia ligands in a square planar geometry, with two hydroxide counterions . Its synthesis typically involves reacting copper salts (e.g., CuSO₄) with aqueous ammonia, where excess NH₃ stabilizes the tetraammine complex .

Key properties include:

  • Molecular weight: ~227.7 g/mol (calculated from Cu(NH₃)₄₂).
  • Solubility: Highly soluble in water, forming a deep blue solution.
  • Applications: Industrial cellulose dissolution, catalysis, and educational demonstrations of complexation reactions .

Properties

CAS No.

17500-49-1

Molecular Formula

CuH14N4O2

Molecular Weight

165.68276

IUPAC Name

copper;azane;hydroxide

InChI

InChI=1S/Cu.H3N.H2O/h;1H3;1H2/q+2;;/p-1

SMILES

N.[OH-].[Cu+2]

Origin of Product

United States

Comparison with Similar Compounds

Tetraamminecopper(II) Sulfate ([Cu(NH₃)₄]SO₄)

  • Structure : Similar square planar [Cu(NH₃)₄]²⁺ core, but with sulfate (SO₄²⁻) as the counterion instead of hydroxide .
  • Conductivity : Higher ionic conductivity than Schweizer's reagent due to the divalent SO₄²⁻ ion, which increases charge carriers in solution. Conductivity comparisons with NaCl/MgCl₂ solutions are standard in educational labs .
  • Applications : Primarily used in conductivity experiments and as a precursor for synthesizing other copper complexes .
Property Cu(NH₃)₄ [Cu(NH₃)₄]SO₄
Formula Cu(NH₃)₄ [Cu(NH₃)₄]SO₄
Molecular Weight ~227.7 g/mol ~245.8 g/mol
Counterion OH⁻ SO₄²⁻
Primary Use Cellulose dissolution Conductivity studies
Key Reference

Tetraammineplatinum(II) Hydroxide (Pt(NH₃)₄₂)

  • Structure : Analogous tetraammine complex but with Pt²⁺ instead of Cu²⁺. The geometry remains square planar .
  • Stability : More thermally stable (decomposition at ~211°C) compared to copper analogs, which decompose at lower temperatures .
  • Applications : Used in catalysis and medicinal chemistry due to platinum’s bioactivity, unlike the industrially focused copper complex .
Property Cu(NH₃)₄ Pt(NH₃)₄
Metal Center Cu²⁺ Pt²⁺
Molecular Weight ~227.7 g/mol ~297.2 g/mol (anhydrous)
Melting Point Decomposes at lower temps 211°C (decomposition)
Primary Use Industrial Catalysis/Medicinal
Key Reference

Bis(ethylenediamine)copper Dihydroxide (Cu(en)₂₂)

  • Structure : Ethylenediamine (en) replaces ammonia as a bidentate ligand, forming a more rigid octahedral geometry .
  • Stability : Enhanced thermodynamic stability due to the chelate effect from ethylenediamine’s two binding sites .
  • Applications : Specialized organic synthesis and analytical chemistry, where stronger ligand fields are required .
Property Cu(NH₃)₄ Cu(en)₂
Ligand Type Monodentate (NH₃) Bidentate (en)
Coordination Number 4 6
Geometry Square planar Octahedral
Primary Use Industrial cellulose processing Organic synthesis
Key Reference

Key Research Findings

  • Conductivity Trends : The number and charge of counterions significantly affect conductivity. For example, [Cu(NH₃)₄]SO₄ exhibits higher conductivity than Cu(NH₃)₄₂ due to the divalent sulfate ion .
  • Ligand Effects : Ethylenediamine forms more stable complexes than ammonia, as seen in the higher decomposition temperature of Cu(en)₂₂ compared to Schweizer's reagent .
  • Industrial Relevance : Schweizer's reagent remains irreplaceable in rayon production, whereas platinum analogs are niche due to cost and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.